2-sulfanylpropanehydrazide
Description
Contextualization within Hydrazine (B178648) and Thiol Chemistry
Hydrazine derivatives are renowned for their role as reducing agents, nucleophiles, and precursors in the synthesis of a wide array of heterocyclic compounds. The hydrazide group, in particular, is a key pharmacophore in numerous medicinally active compounds and serves as a versatile linker in bioconjugation chemistry. researchgate.net
On the other hand, thiols, or mercaptans, are characterized by the nucleophilicity of the sulfur atom, their ability to form disulfide bonds through oxidation, and their strong coordination with metal ions. These properties make them fundamental in protein chemistry, materials science, and the development of self-assembled monolayers.
The combination of these two functionalities in a single, relatively small molecule like 2-sulfanylpropanehydrazide theoretically equips it with a dual set of chemical reactivities. This unique arrangement suggests its potential as a bifunctional building block in organic synthesis and as a ligand in coordination chemistry.
Significance in Contemporary Chemical Research
Much of the related research focuses on its structural isomer, 3-sulfanylpropanehydrazide, which has been utilized in the synthesis of gold glyconanoparticles for biomedical applications. researchgate.net This suggests that sulfanyl-substituted hydrazides have potential in materials science and nanomedicine, but the specific contributions of the 2-substituted isomer remain uninvestigated.
Overview of Research Trajectories for 2-Sulfanylpropanehydrazide
Given the absence of direct research, any discussion of research trajectories for 2-sulfanylpropanehydrazide must be speculative and based on the known reactivity of its constituent functional groups. Potential avenues of investigation could include:
Synthesis of Heterocyclic Compounds: The hydrazide and thiol groups could be utilized in intramolecular or intermolecular cyclization reactions to form novel sulfur- and nitrogen-containing heterocyclic systems.
Coordination Chemistry: The compound could act as a bidentate or bridging ligand for various metal ions, with the sulfur and nitrogen atoms serving as coordination sites. purdue.eduuomustansiriyah.edu.iq The resulting metal complexes could exhibit interesting catalytic or material properties.
Bioconjugation and Materials Science: Drawing analogy from related compounds like S-(2-thiopyridyl)mercaptopropionohydrazide, 2-sulfanylpropanehydrazide could potentially be used as a cross-linking agent or for the surface functionalization of materials. ontosight.ainih.govnih.gov The thiol group would allow for attachment to metal surfaces or reaction with other thiol-containing molecules, while the hydrazide group could react with aldehydes or ketones.
The table below summarizes the potential areas of research for this compound based on the general knowledge of its functional groups.
| Research Area | Potential Application | Relevant Functional Group(s) |
| Organic Synthesis | Precursor for heterocyclic compounds | Hydrazide, Thiol |
| Coordination Chemistry | Bidentate or bridging ligand | Thiol (Sulfur), Hydrazide (Nitrogen) |
| Materials Science | Surface functionalization of nanoparticles | Thiol |
| Bioconjugation | Cross-linking agent for biomolecules | Hydrazide, Thiol |
It is important to emphasize that these are hypothetical research directions. The actual utility and significance of 2-sulfanylpropanehydrazide can only be determined through dedicated experimental and theoretical studies. The current void in the scientific literature presents a clear opportunity for original research to explore the synthesis, properties, and potential applications of this enigmatic molecule.
Properties
CAS No. |
758-95-2 |
|---|---|
Molecular Formula |
C3H8N2OS |
Molecular Weight |
120.2 |
Purity |
91 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Sulfanylpropanehydrazide and Its Derivatives
Historical Development of Synthetic Approaches to Hydrazides and Thiol-Containing Compounds
The foundations for the synthesis of 2-sulfanylpropanehydrazide lie in the historical development of methods to create hydrazides and thiols. The first synthesis of a simple hydrazide, specifically formic acid hydrazide, was achieved by Curtius in 1895. britannica.com A common and enduring method for preparing hydrazides is through the reaction of esters with hydrazine (B178648) hydrate (B1144303), a process known as hydrazinolysis. mdpi.comnih.gov This method is widely applicable and often proceeds with high yields. Another classical approach involves the reaction of acyl chlorides with hydrazine. researchgate.net However, this can sometimes lead to the formation of 1,2-diacylhydrazines as byproducts, particularly with less sterically hindered acyl chlorides. wikipedia.org
The history of thiol synthesis dates back to 1834. britannica.com A prevalent laboratory method for preparing thiols involves the reaction of an alkyl halide with a sulfur nucleophile. chemistrysteps.com While direct reaction with sodium hydrosulfide (B80085) is possible, it can lead to the formation of sulfide (B99878) byproducts. wikipedia.org A more controlled and widely used method is the reaction of an alkyl halide with thiourea (B124793) to form an intermediate isothiouronium salt, which is then hydrolyzed to the thiol. britannica.comwikipedia.org This two-step process is particularly effective for preparing primary thiols from their corresponding halides. wikipedia.org The synthesis of thiols from α-halo acids and their derivatives, which is directly relevant to 2-sulfanylpropanehydrazide, has also been a subject of study, providing a pathway to α-mercapto carboxylic acid derivatives.
Direct Synthesis Routes for 2-Sulfanylpropanehydrazide
A plausible and direct synthetic route to 2-sulfanylpropanehydrazide can be envisioned through a two-step process starting from an ester of 2-bromopropanoic acid, such as ethyl 2-bromopropanoate. This approach leverages well-established reactions for the formation of both the hydrazide and thiol functionalities.
The first step involves the hydrazinolysis of ethyl 2-bromopropanoate. This reaction is typically carried out by refluxing the ester with hydrazine hydrate in a suitable solvent like ethanol. nih.govnih.gov This reaction readily converts the ester group into a hydrazide, yielding 2-bromopropanehydrazide.
The second step is the nucleophilic substitution of the bromine atom with a thiol group. A common and effective method for this transformation is the reaction of the α-bromo hydrazide with a sulfur nucleophile. Using thiourea as the sulfur source is a well-established method that proceeds via an intermediate isothiouronium salt, which is subsequently hydrolyzed under basic conditions to yield the final thiol product, 2-sulfanylpropanehydrazide. wikipedia.org
Reagent Selection and Reaction Conditions
The successful synthesis of 2-sulfanylpropanehydrazide relies on the careful selection of reagents and optimization of reaction conditions for each step.
For the initial hydrazinolysis of ethyl 2-bromopropanoate, hydrazine hydrate is the key reagent. The reaction is typically performed in an alcoholic solvent to ensure the solubility of both the ester and the hydrazine. For the subsequent conversion of 2-bromopropanehydrazide to the target thiol, thiourea is a suitable and readily available sulfur nucleophile. The hydrolysis of the intermediate isothiouronium salt is generally achieved using a base such as sodium hydroxide (B78521).
Table 1: Proposed Reagent Selection and Reaction Conditions for the Synthesis of 2-Sulfanylpropanehydrazide
| Step | Starting Material | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Product |
| 1. Hydrazinolysis | Ethyl 2-bromopropanoate | Hydrazine hydrate | Ethanol | Reflux (approx. 78) | 4-8 | 2-Bromopropanehydrazide |
| 2. Thiolation | 2-Bromopropanehydrazide | 1. Thiourea 2. Sodium hydroxide (aq) | 1. Ethanol 2. Water | 1. Reflux 2. Reflux | 1. 2-4 2. 1-2 | 2-Sulfanylpropanehydrazide |
Optimization Strategies for Yield and Purity
To maximize the yield and purity of 2-sulfanylpropanehydrazide, several optimization strategies can be employed. In the hydrazinolysis step, using a slight excess of hydrazine hydrate can help drive the reaction to completion. Monitoring the reaction by thin-layer chromatography (TLC) is crucial to determine the optimal reaction time and prevent the formation of side products.
For the thiolation step, the reaction of 2-bromopropanehydrazide with thiourea should be carried out under conditions that favor the formation of the isothiouronium salt. The subsequent hydrolysis step with a base like sodium hydroxide needs to be carefully controlled to ensure complete conversion to the thiol without promoting side reactions. Purification of the final product can be achieved through recrystallization or column chromatography to remove any unreacted starting materials or byproducts.
Synthesis of Key 2-Sulfanylpropanehydrazide Derivatives
The presence of both a nucleophilic thiol group and a reactive hydrazide moiety in 2-sulfanylpropanehydrazide allows for the synthesis of a wide range of derivatives through substitution at either the nitrogen or sulfur atoms.
N-Substituted Analogues of 2-Sulfanylpropanehydrazide
The nitrogen atoms of the hydrazide group can be functionalized through various reactions, most commonly alkylation and acylation.
N-Alkylation: The hydrazide can be alkylated by reaction with alkyl halides. This reaction is typically carried out in the presence of a base to deprotonate the hydrazide, making it a more potent nucleophile. The choice of base and solvent can influence the degree of alkylation.
N-Acylation: The hydrazide can be acylated using acyl chlorides or acid anhydrides to form N-acyl derivatives. These reactions are often performed in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride or carboxylic acid byproduct. sciforum.net
Table 2: Representative Conditions for the Synthesis of N-Substituted Analogues of 2-Sulfanylpropanehydrazide
| Derivative Type | Reagent(s) | Catalyst/Base | Solvent | Temperature (°C) | Typical Yield |
| N-Alkyl | Alkyl halide (e.g., Benzyl bromide) | Potassium carbonate | Dimethylformamide (DMF) | Room Temperature | Good |
| N-Acyl | Acyl chloride (e.g., Benzoyl chloride) | Pyridine | Dichloromethane (DCM) | 0 to Room Temperature | High |
| N-Acyl | Acid anhydride (B1165640) (e.g., Acetic anhydride) | None (or mild acid/base) | Neat or aprotic solvent | Room Temperature to 80 | High |
S-Substituted Analogues of 2-Sulfanylpropanehydrazide
The thiol group of 2-sulfanylpropanehydrazide is a strong nucleophile and can readily undergo alkylation and acylation reactions to form S-substituted derivatives.
S-Alkylation: The most common method for the S-alkylation of thiols is the reaction with alkyl halides in the presence of a base. sid.irjmaterenvironsci.com A variety of bases can be used, including potassium carbonate, triethylamine, or sodium hydroxide, often in a polar solvent like ethanol, DMF, or even water. sid.irtandfonline.com The use of a solid-supported catalyst like potassium fluoride (B91410) on alumina (B75360) can also facilitate this reaction under solvent-free conditions. ruc.dk
S-Acylation: Thiols can be acylated with acyl chlorides or acid anhydrides to form thioesters. The reaction with acyl chlorides is typically rapid and can be carried out in the presence of a base like pyridine to scavenge the HCl produced.
Table 3: Representative Conditions for the Synthesis of S-Substituted Analogues of 2-Sulfanylpropanehydrazide
| Derivative Type | Reagent(s) | Catalyst/Base | Solvent | Temperature (°C) | Typical Yield |
| S-Alkyl | Alkyl halide (e.g., Methyl iodide) | Potassium carbonate | Dimethylformamide (DMF) | Room Temperature | High |
| S-Alkyl | Alkyl halide (e.g., Benzyl chloride) | Triethylamine | Water | Room Temperature | High |
| S-Acyl | Acyl chloride (e.g., Acetyl chloride) | Pyridine | Dichloromethane (DCM) | 0 to Room Temperature | High |
Dual-Functionalized Derivatives
A significant area of interest in the chemistry of 2-sulfanylpropanehydrazide lies in its use as a scaffold to create dual-functionalized derivatives. These molecules, incorporating multiple reactive sites, are valuable precursors for constructing complex heterocyclic systems. A notable example is the synthesis of substituted thiazolidin-4-ones.
In a well-established synthetic route, 2-mercaptopropane hydrazide is reacted with various substituted isothiocyanates. This reaction typically proceeds by dissolving equimolar amounts of the hydrazide and the isothiocyanate in a suitable solvent, such as ethanol, and heating the mixture. The resulting precipitate of the semithiocarbazide derivative can then be isolated. This intermediate can be further cyclized to form the thiazolidin-4-one ring system, thus yielding a dually functionalized molecule with both a thiazolidinone core and the original propane (B168953) scaffold nih.gov.
The general scheme for this synthesis is as follows:
Step 1: Formation of Semithiocarbazide. 2-Mercaptopropane hydrazide is reacted with a substituted isothiocyanate (R-NCS) in ethanol. The reaction is heated to facilitate the formation of the corresponding N-substituted semithiocarbazide.
Step 2: Cyclization to Thiazolidin-4-one. The isolated semithiocarbazide can then be treated with an α-haloacetic acid, such as chloroacetic acid, in the presence of a base to induce cyclization and form the thiazolidin-4-one ring.
This two-step process allows for the introduction of diversity at two points in the molecule: the substituent on the isothiocyanate and the groups attached to the thiazolidinone ring, making it a versatile method for creating a library of dual-functionalized compounds.
Another approach to dual-functionalized derivatives involves the reaction of thiohydrazides with other bifunctional reagents. For instance, the reaction of thiohydrazides with α,β-unsaturated ketones can lead to the formation of pyrazoline derivatives, which incorporate both the pyrazoline heterocycle and the sulfanylpropane side chain mdpi.comresearchgate.net. These reactions highlight the utility of 2-sulfanylpropanehydrazide as a building block for generating molecular complexity.
Table 1: Synthesis of Dual-Functionalized Derivatives from 2-Mercaptopropane Hydrazide This table is interactive. You can sort and filter the data.
| Starting Material 1 | Starting Material 2 | Product Class | Reaction Conditions | Reference |
|---|---|---|---|---|
| 2-Mercaptopropane hydrazide | Substituted Isothiocyanates | Thiazolidin-4-ones | Ethanol, Heat | nih.gov |
| Thiohydrazides | α,β-Unsaturated Ketones | Pyrazolines | Varies | mdpi.comresearchgate.net |
| Thiohydrazides | Steroidal Ketones | Steroidal Pyridazines | Vilsmeier-Haack reaction followed by imination | mdpi.com |
| Oxamic acid thiohydrazides | Steroidal α,β-unsaturated ketones | Steroidal Pyrazolines | Acidic conditions | mdpi.comresearchgate.net |
Green Chemistry Principles in 2-Sulfanylpropanehydrazide Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of hydrazides and their derivatives to minimize environmental impact and improve reaction efficiency. While specific studies focusing solely on the green synthesis of 2-sulfanylpropanehydrazide are not extensively documented, general green methodologies for hydrazide and thio-compound synthesis can be extrapolated and applied.
One of the primary tenets of green chemistry is the use of environmentally benign solvents. Water is an ideal green solvent, and its use in the synthesis of sulfonyl hydrazides has been reported organic-chemistry.org. The reaction of sulfonyl chlorides with hydrazines in water, often in the presence of a base like triethylamine, can afford the desired products in good yields, eliminating the need for volatile organic solvents organic-chemistry.org. This approach could potentially be adapted for the synthesis of 2-sulfanylpropanehydrazide from an appropriate acyl chloride or ester precursor.
Microwave-assisted synthesis is another key green chemistry technique that can significantly reduce reaction times and energy consumption. The synthesis of various hydrazides has been successfully achieved under microwave irradiation, often in solvent-free conditions or using a minimal amount of a high-boiling, recyclable solvent osti.gov. This method offers a promising green alternative to conventional heating for the synthesis of 2-sulfanylpropanehydrazide.
Furthermore, the development of catalytic methods that avoid the use of stoichiometric and often hazardous reagents is a cornerstone of green chemistry. For instance, iodine-promoted disproportionate coupling of arylsulfonyl hydrazides to form thiosulfonates has been demonstrated as a green and efficient method that avoids odorous thiols and metal catalysts organic-chemistry.org. While not directly applicable to the synthesis of 2-sulfanylpropanehydrazide itself, this highlights the trend towards developing cleaner catalytic routes for sulfur-containing compounds.
Electrochemical methods also present a green and efficient alternative for the synthesis of sulfur-containing compounds. The electrochemical sulfonylation of thiols with sulfonyl hydrazides has been reported as a metal- and oxidant-free protocol for synthesizing thiosulfonates rsc.org. The application of electrosynthesis to the preparation of 2-sulfanylpropanehydrazide could offer a highly efficient and environmentally friendly route.
Table 2: Potential Green Synthetic Approaches for 2-Sulfanylpropanehydrazide This table is interactive. You can sort and filter the data.
| Green Chemistry Principle | Synthetic Method | Potential Application to 2-Sulfanylpropanehydrazide Synthesis | Advantages |
|---|---|---|---|
| Use of Green Solvents | Synthesis in water | Reaction of a 2-sulfanylpropanoyl precursor with hydrazine in water. | Avoids volatile organic compounds (VOCs), low cost, non-toxic. |
| Energy Efficiency | Microwave-assisted synthesis | Microwave irradiation of the reaction between a 2-sulfanylpropanoate ester and hydrazine. | Reduced reaction times, lower energy consumption, often higher yields. |
| Atom Economy/Catalysis | Iodine-promoted reactions | Development of a catalytic route using a benign catalyst. | Avoids stoichiometric toxic reagents, higher atom economy. |
| Alternative Energy Sources | Electrochemical synthesis | Electrochemical reaction of a suitable precursor to form the hydrazide. | Metal- and oxidant-free, high efficiency, mild conditions. |
Advanced Spectroscopic and Structural Characterization of 2 Sulfanylpropanehydrazide and Its Complexes
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. slideshare.netlibretexts.org By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed. slideshare.netyoutube.com
The ¹H NMR spectrum of 2-sulfanylpropanehydrazide is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The chemical shifts of these protons are influenced by their local electronic environment. libretexts.org For instance, protons attached to carbons adjacent to electronegative atoms like oxygen and nitrogen will be deshielded and appear at a lower field (higher ppm value). libretexts.org
Similarly, the ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. youtube.com Each unique carbon atom in 2-sulfanylpropanehydrazide will give rise to a separate signal. The chemical shifts in ¹³C NMR are also sensitive to the electronic environment, with carbons bonded to electronegative atoms appearing at lower fields. organicchemistrydata.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2-Sulfanylpropanehydrazide
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CH₃ | ~1.3 (doublet) | ~20 |
| CH | ~3.0 (multiplet) | ~40 |
| SH | ~1.5 (singlet, broad) | - |
| NH | ~4.5 (singlet, broad) | - |
| NH₂ | ~7.8 (singlet, broad) | - |
| C=O | - | ~170 |
Note: These are predicted values and may vary depending on the solvent and other experimental conditions.
To further confirm the structural assignment and to understand the spatial relationships between atoms, a variety of two-dimensional (2D) NMR experiments are employed. wikipedia.org
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduyoutube.com In 2-sulfanylpropanehydrazide, COSY would show a correlation between the methine (CH) proton and the methyl (CH₃) protons, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of directly attached carbon atoms. columbia.edu This is invaluable for assigning carbon signals based on the more easily interpreted proton spectrum. For example, the proton signal of the CH group would show a cross-peak with the corresponding carbon signal in the HSQC spectrum. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edu This technique is crucial for piecing together the molecular fragments identified by COSY and HSQC. For instance, an HMBC experiment could show a correlation between the NH protons and the carbonyl (C=O) carbon, establishing the hydrazide functional group.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to identify atoms that are close to each other in space, regardless of whether they are bonded. princeton.edu This is particularly useful for determining the conformation of the molecule and the stereochemistry of its complexes.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. savemyexams.comnih.gov
The IR and Raman spectra of 2-sulfanylpropanehydrazide will display absorption bands corresponding to the stretching and bending vibrations of its functional groups. libretexts.orgyoutube.com The positions of these bands are indicative of the bond strength and the masses of the atoms involved. renishaw.com
Table 2: Characteristic Vibrational Frequencies for 2-Sulfanylpropanehydrazide
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| N-H (amine) | Stretching | 3400-3250 |
| N-H (amide) | Stretching | 3350-3180 |
| C-H | Stretching | 3000-2850 |
| S-H | Stretching | 2600-2550 |
| C=O (amide) | Stretching | 1680-1630 |
| N-H | Bending | 1650-1580 |
Note: These are general ranges and the exact positions can be influenced by the molecular environment.
Changes in the vibrational frequencies upon the formation of complexes can provide evidence for intermolecular interactions, such as hydrogen bonding or coordination to a metal ion. nih.govresearchgate.netnih.gov For example, if the sulfur atom of the thiol group coordinates to a metal center, a significant shift in the S-H stretching frequency would be expected. researchgate.net Similarly, involvement of the amide or amine groups in hydrogen bonding or complexation would lead to shifts in their respective N-H and C=O stretching frequencies. nih.gov Raman spectroscopy can be particularly sensitive to changes in the crystal lattice and molecular packing in the solid state. aps.orglbt-scientific.comspectroscopyonline.com
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. elte.huupi.edu The absorption of UV or visible light promotes an electron from a lower energy molecular orbital to a higher energy one. elte.hu
For 2-sulfanylpropanehydrazide, the primary electronic transitions expected are the n → π* transition of the carbonyl group and potentially π → π* transitions if there is conjugation. The n → π* transition involves the promotion of a non-bonding electron (from the oxygen or nitrogen atoms) to an anti-bonding π* orbital of the carbonyl group. These transitions typically occur in the UV region. elte.hu
Upon complexation with a metal ion, new absorption bands, often in the visible region, may appear due to charge-transfer transitions between the ligand and the metal. up.ac.za The position and intensity of these bands can provide information about the nature of the metal-ligand bonding and the geometry of the complex. libretexts.org
Table 3: Potential UV-Vis Absorption Maxima (λ_max) for 2-Sulfanylpropanehydrazide
| Transition | Expected λ_max (nm) | Molar Absorptivity (ε) |
| n → π* (C=O) | ~270-300 | Low |
| Metal-to-Ligand Charge Transfer (in complexes) | Variable (often in the visible range) | High |
Note: The exact values depend on the solvent and the specific metal ion in the complex.
Electronic Transitions and Chromophoric Analysis
The electronic spectrum of 2-sulfanylpropanehydrazide would be expected to display transitions associated with its constituent chromophores. The hydrazide moiety (-CONHNH2) and the sulfanyl (B85325) group (-SH) would be the primary contributors to its UV-Visible absorption profile. Typically, hydrazide groups exhibit n → π* transitions associated with the lone pair electrons on the nitrogen atoms and the carbonyl group. The presence of the sulfur atom, with its lone pairs, would likely introduce additional n → σ* or n → π* transitions. The position and intensity of these absorption bands would be sensitive to the solvent environment.
Ligand-to-Metal Charge Transfer Bands in Metal Complexes
Upon coordination to a metal center, 2-sulfanylpropanehydrazide would act as a ligand, and new, often intense, electronic transitions known as charge-transfer (CT) bands would likely appear. Given the presence of both sulfur and nitrogen donor atoms, it could exhibit ambidentate behavior. Ligand-to-Metal Charge Transfer (LMCT) bands would arise from the transfer of an electron from a ligand-based orbital (likely centered on the sulfur or nitrogen) to a metal-based d-orbital. The energy of these LMCT bands provides insight into the nature of the metal-ligand bond and the redox properties of the resulting complex.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the structure of a compound through fragmentation analysis.
High-Resolution Mass Spectrometry for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) would be essential for unequivocally determining the elemental composition of 2-sulfanylpropanehydrazide. By measuring the mass-to-charge ratio (m/z) with high precision, HRMS could distinguish the compound's molecular formula (C3H8N2OS) from other potential formulas with the same nominal mass.
Table 1: Theoretical HRMS Data for 2-Sulfanylpropanehydrazide (Note: This table is theoretical as no experimental data is available.)
| Molecular Formula | Isotope | Theoretical Exact Mass (m/z) |
|---|---|---|
| C₃H₈N₂OS | [M+H]⁺ | 121.0430 |
Fragmentation Patterns and Structural Confirmation
Electron ionization (EI) or electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS) would reveal the characteristic fragmentation pattern of 2-sulfanylpropanehydrazide. The fragmentation would likely involve the cleavage of the C-S, C-C, and N-N bonds. Expected fragmentation pathways could include the loss of the sulfanyl group, the hydrazide moiety, or other neutral losses, providing fragments that confirm the connectivity of the atoms within the molecule.
X-Ray Crystallography
X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state.
Solid-State Structure Determination of 2-Sulfanylpropanehydrazide
To date, the crystal structure of 2-sulfanylpropanehydrazide has not been reported in the Cambridge Structural Database (CSD) or other crystallographic repositories. A successful single-crystal X-ray diffraction experiment would determine its precise bond lengths, bond angles, and torsion angles. It would also reveal the intermolecular interactions, such as hydrogen bonding involving the hydrazide and sulfanyl groups, which govern the crystal packing arrangement. This information is crucial for understanding its physical properties and reactivity.
Crystal Structures of 2-Sulfanylpropanehydrazide Metal Complexes
A comprehensive search of scientific literature and crystallographic databases did not yield any specific crystal structures for metal complexes of 2-sulfanylpropanehydrazide. At present, there is no publicly available data detailing the single-crystal X-ray diffraction analysis of coordination compounds formed between this specific ligand and any metal ions. Therefore, information regarding bond lengths, bond angles, coordination geometry, and crystal packing for 2-sulfanylpropanehydrazide metal complexes is not available.
Elemental Analysis for Stoichiometry Verification
Similarly, a thorough review of analytical chemistry literature reveals a lack of specific studies reporting the elemental analysis of 2-sulfanylpropanehydrazide or its metal complexes. Consequently, there is no published data to construct a table of theoretical versus experimentally determined elemental compositions (Carbon, Hydrogen, Nitrogen, and Sulfur) for these compounds. Such analysis is crucial for verifying the stoichiometry of synthesized complexes, and the absence of this information indicates a significant gap in the characterization of this particular class of compounds.
Coordination Chemistry of 2 Sulfanylpropanehydrazide
Ligand Properties of 2-Sulfanylpropanehydrazide
The coordinating ability of 2-sulfanylpropanehydrazide is dictated by the electronic and steric characteristics of its constituent functional groups. The interplay between the sulfur, nitrogen, and oxygen atoms defines its potential as a ligand in the formation of metal complexes.
2-Sulfanylpropanehydrazide possesses three types of potential donor atoms: the soft sulfur atom of the sulfanyl (B85325) group, the harder nitrogen atoms of the hydrazide moiety, and the hard oxygen atom of the carbonyl group. The molecule can exist in tautomeric forms, the thione and thiol forms. In the solid state, thiohydrazide ligands typically exist in the thio-keto form. tandfonline.com However, in solution and particularly upon complexation, they can tautomerize to the thiol form, which involves the deprotonation of the N-H proton and formation of a C=N bond, with the sulfur becoming a thiolate. This thioenolization is a key feature of their coordination chemistry. orientjchem.org
The coordination is most commonly observed through the sulfur and the terminal amino nitrogen atom of the hydrazide group, acting as a bidentate ligand. researchgate.nettandfonline.com The soft nature of the sulfur atom makes it a good donor for soft metal ions, while the nitrogen atom can coordinate to a wider range of metal ions. The oxygen atom of the carbonyl group is a hard donor and generally does not participate in coordination, especially when the sulfur and nitrogen atoms are available to form a stable five-membered chelate ring. However, in some cases, particularly with hard metal ions or under specific reaction conditions, the oxygen atom might be involved in bonding.
2-Sulfanylpropanehydrazide has significant chelation potential, primarily acting as a bidentate ligand. Chelation is the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom, resulting in the formation of a ring structure. wikipedia.org This chelate effect leads to enhanced thermodynamic stability of the resulting metal complex compared to complexes with monodentate ligands. wikipedia.org
The most common mode of coordination for thiohydrazide-type ligands involves the formation of a five-membered chelate ring through the sulfur and the terminal hydrazinic nitrogen atom. tandfonline.com This results in a stable [M(S,N)] core. Depending on the reaction conditions and the metal ion, the ligand can coordinate in its neutral form or, more commonly, as a deprotonated, monoanionic ligand after thioenolization. orientjchem.orgtandfonline.com In its deprotonated form, it acts as a uninegative bidentate ligand.
In some instances, particularly with Schiff bases derived from thiohydrazides, tridentate coordination involving the sulfur, nitrogen, and another donor atom (often oxygen from a salicylaldehyde (B1680747) moiety) has been observed. orientjchem.orgresearchgate.net For the simpler 2-sulfanylpropanehydrazide, bidentate (S, N) coordination is the most probable mode. Bridging coordination, where the ligand coordinates to two different metal centers, is also a possibility, potentially leading to the formation of polynuclear complexes.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with thiohydrazide ligands is typically achieved by reacting the ligand with a metal salt in a suitable solvent, often with gentle heating. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their composition and structure.
Thiohydrazides readily form complexes with a variety of transition metals.
Nickel(II): Nickel(II) forms neutral 1:2 chelates with aromatic thiohydrazides. tandfonline.com These complexes are typically square planar and diamagnetic. tandfonline.com The ligand coordinates in its deprotonated form through the sulfur and hydrazinic nitrogen atoms. tandfonline.com For example, with ligands similar to 2-sulfanylpropanehydrazide, complexes with the general formula [Ni(L)₂] are expected, where L is the deprotonated ligand.
Copper(II): Copper(II) complexes with thiohydrazide-derived ligands have also been synthesized. The specific geometry can vary, but square planar or distorted octahedral geometries are common.
Zinc(II): Zinc(II), having a d¹⁰ electronic configuration, typically forms tetrahedral complexes. orientjchem.org With thiohydrazide ligands, diamagnetic complexes of the type [Zn(L)₂] can be expected, with the ligand acting as a bidentate (S, N) donor. orientjchem.org
Iron(III): Mixed ligand complexes of Iron(III) with aromatic thiohydrazides have been reported. researchgate.net These complexes, with the general formula [Fe(acac)(L)₂] (where acac is acetylacetonate), are low spin and have a distorted octahedral geometry. researchgate.net The thiohydrazide ligand acts as a bidentate, uninegative ligand. researchgate.net
A summary of expected transition metal complexes with 2-sulfanylpropanehydrazide, based on related compounds, is presented in Table 1.
| Metal Ion | Expected Stoichiometry | Probable Geometry | Magnetic Properties |
| Ni(II) | [Ni(L)₂] | Square Planar | Diamagnetic |
| Cu(II) | [Cu(L)₂] | Square Planar/Distorted Octahedral | Paramagnetic |
| Zn(II) | [Zn(L)₂] | Tetrahedral | Diamagnetic |
| Fe(III) | [Fe(L)₂X] or [Fe(L)₃] | Octahedral | Paramagnetic |
Table 1: Expected Properties of Transition Metal Complexes of 2-Sulfanylpropanehydrazide (L = deprotonated ligand, X = another ligand).
The coordination chemistry of simple thiohydrazides with main group elements is less explored compared to transition metals. However, Schiff base derivatives of thiohydrazides have been shown to form complexes with main group elements. For instance, complexes of Sb(III) have been synthesized with Schiff base ligands derived from S-benzyl-3-(4-methoxybenzylidine)dithiocarbazate. researchgate.net Given the soft character of the sulfur donor, coordination to heavier main group elements is plausible. The specific nature and stability of such complexes would depend on the Lewis acidity of the main group element and the reaction conditions.
Structural Analysis of 2-Sulfanylpropanehydrazide Metal Complexes
The structures of metal complexes with thiohydrazide ligands are elucidated using a combination of analytical and spectroscopic methods.
Spectroscopic techniques are crucial for characterizing these complexes, especially when single crystals suitable for X-ray diffraction are not obtainable.
Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the coordination mode of the ligand. The disappearance of the ν(N-H) stretching band and the appearance of a new band corresponding to ν(C=N) in the complex's spectrum compared to the free ligand is indicative of deprotonation and coordination through the nitrogen atom. orientjchem.org A shift in the ν(C=S) band to lower frequencies is often observed upon coordination, suggesting the involvement of the sulfur atom in bonding. tandfonline.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Ni(II), Zn(II)), ¹H and ¹³C NMR spectroscopy can be used to deduce the structure in solution. The disappearance of the N-H proton signal upon complexation confirms deprotonation. orientjchem.org Shifts in the resonances of protons and carbons near the coordinating atoms also provide evidence of complex formation.
Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the geometry around the metal ion. For instance, the d-d transitions observed for transition metal complexes can help in assigning a particular geometry (e.g., octahedral, tetrahedral, or square planar).
Magnetic Susceptibility Measurements: These measurements help in determining the number of unpaired electrons in a complex and thus provide insight into the oxidation state and spin state of the central metal ion. For example, Ni(II) complexes with thiohydrazides are often diamagnetic, indicating a low-spin, square planar geometry. tandfonline.com In contrast, Fe(III) complexes are typically paramagnetic. researchgate.net
A summary of key spectroscopic data for thiohydrazide complexes is provided in Table 2.
| Spectroscopic Technique | Key Observation | Interpretation |
| Infrared (IR) | Disappearance of ν(N-H) stretch | Deprotonation and coordination of nitrogen |
| Shift in ν(C=S) stretch | Coordination of sulfur | |
| ¹H NMR (for diamagnetic complexes) | Disappearance of N-H proton signal | Deprotonation and coordination of nitrogen |
| Shifts in adjacent proton signals | Confirmation of complexation | |
| UV-Vis | d-d transition bands | Information on coordination geometry |
| Magnetic Susceptibility | Diamagnetic or Paramagnetic behavior | Determination of spin state and geometry |
Table 2: Summary of Spectroscopic Data for Structural Analysis of Thiohydrazide Metal Complexes.
Geometry and Stereochemistry of Coordination Spheres
2-Sulfanylpropanehydrazide and its derivatives, such as hydrazones, can coordinate to metal ions as bidentate or tridentate ligands. The specific coordination mode often depends on the reaction conditions, the metal ion involved, and the pH of the medium, which influences the deprotonation of the sulfanyl and amide groups.
Commonly, coordination occurs through the carbonyl oxygen and the terminal amino nitrogen of the hydrazide group, or through the sulfur atom and the imine nitrogen in the case of its Schiff base derivatives. This chelation results in the formation of stable five- or six-membered rings with the metal center. researchgate.net
The geometry of the resulting metal complexes is diverse and is influenced by the coordination number of the metal ion and the stoichiometry of the ligand-to-metal ratio. libretexts.org For instance, with transition metals like Cu(II), Ni(II), Co(II), and Zn(II), coordination numbers of four and six are prevalent, leading to square planar, tetrahedral, or octahedral geometries. libretexts.orgarabjchem.org
Octahedral Geometry: In many instances, metal complexes of hydrazide-based ligands adopt a distorted octahedral geometry. arabjchem.orgscirp.orgscirp.org This is often achieved by the coordination of two tridentate ligand molecules or one or more bidentate ligands along with co-ligands such as water, halides, or other solvent molecules. arabjchem.orgresearchgate.net For example, complexes with the general formula [M(L)Cl(H₂O)₂] where M = Mn(II), Co(II), Ni(II), and Cu(II), and L is a hydrazone Schiff base, have been proposed to have an octahedral structure. arabjchem.org
Tetrahedral Geometry: Tetrahedral geometry is also observed, particularly for d¹⁰ metal ions like Zn(II) and in some Co(II) complexes. libretexts.orgarabjchem.org Complexes with the formula [M(L)(H₂O)], where M = Zn(II) and Cd(II), have been suggested to be tetrahedral. arabjchem.org
Square Planar Geometry: Square planar geometry is commonly found in complexes of d⁸ metal ions like Ni(II) and d⁹ ions like Cu(II). nih.gov
The stereochemistry of these complexes can be complex, with the potential for cis and trans isomers depending on the arrangement of the ligands around the metal center. The presence of chiral centers in the ligand or the formation of chiral-at-metal centers can also lead to enantiomeric pairs.
Table 1: Examples of Geometries in Metal Complexes with Hydrazide-type Ligands
| Metal Ion | Proposed Geometry | Example Complex Type |
|---|---|---|
| Mn(II), Co(II), Ni(II), Cu(II) | Octahedral | [M(L)(Cl)(H₂O)₂] |
| Zn(II), Cd(II) | Tetrahedral | [M(L)(H₂O)] |
| Cu(II) | Distorted Square Planar | [Cu(L)₂] |
| Co(II) | Octahedral | [Co(L)₂(H₂O)₂] |
Note: L represents a hydrazide-based ligand. Data compiled from various studies on related compounds. arabjchem.orgnih.govchem-soc.si
Spectroscopic Signatures of Metal-Ligand Interactions
Spectroscopic techniques are invaluable for elucidating the coordination mode of 2-sulfanylpropanehydrazide and its derivatives in metal complexes.
Infrared (IR) Spectroscopy: IR spectroscopy provides direct evidence of ligand coordination by observing shifts in the vibrational frequencies of key functional groups.
ν(C=O) (Carbonyl Stretch): In the free hydrazide ligand, the C=O stretching vibration appears at a characteristic frequency. Upon coordination through the carbonyl oxygen, this band typically shifts to a lower wavenumber (a negative shift), indicating a weakening of the C=O bond due to the donation of electron density to the metal ion. jptcp.com
ν(C=N) (Azomethine Stretch): For hydrazone derivatives of 2-sulfanylpropanehydrazide, the C=N stretching vibration is a key indicator of coordination. A shift in this band, usually to a lower frequency, upon complexation confirms the involvement of the azomethine nitrogen in bonding to the metal ion. researchgate.netresearchgate.net
ν(N-H) and ν(S-H): Changes in the N-H stretching and bending vibrations of the hydrazide moiety also signify coordination. The disappearance of the S-H stretching band is a clear indication of deprotonation and coordination of the sulfur atom.
New Bands (M-O, M-N, M-S): The formation of new, low-frequency bands in the spectra of the complexes, which are absent in the free ligand, can be assigned to the stretching vibrations of the newly formed metal-oxygen (M-O), metal-nitrogen (M-N), and metal-sulfur (M-S) bonds. researchgate.netresearchgate.net
Electronic (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the ligand and the d-d transitions of the metal ion in the complex.
Intra-ligand Transitions: The spectrum of the free ligand typically shows absorption bands corresponding to π→π* and n→π* transitions within the aromatic rings and the C=O/C=N groups. researchgate.net Upon complexation, these bands may shift in position and/or change in intensity. ijpras.com
Charge Transfer Bands: New, often intense, bands may appear in the spectra of the complexes. These are typically assigned to ligand-to-metal charge transfer (LMCT) transitions, where an electron is excited from a ligand-based orbital to a metal-based orbital.
d-d Transitions: For transition metal complexes, weak absorption bands in the visible region correspond to d-d electronic transitions. The position and number of these bands are characteristic of the metal ion's d-electron configuration and the geometry of the coordination sphere (e.g., octahedral or tetrahedral). researchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for studying the structure of diamagnetic metal complexes in solution.
Proton (¹H) and Carbon (¹³C) NMR: Upon coordination, the chemical shifts of protons and carbons near the donor atoms of the ligand are affected. copernicus.orgresearchgate.net For example, the signal of the N-H proton of the hydrazide group may shift or disappear upon deprotonation and coordination. researchgate.net Similarly, the chemical shifts of carbons in the C=O and C=N groups can provide evidence of coordination. bhu.ac.in The appearance of rotameric signals in ¹H NMR can indicate restricted bond rotation upon complexation. copernicus.org
Table 2: Typical Spectroscopic Shifts in 2-Sulfanylpropanehydrazide-type Metal Complexes
| Spectroscopic Technique | Functional Group | Observed Change upon Complexation | Implication |
|---|---|---|---|
| IR | C=O | Shift to lower frequency | Coordination via carbonyl oxygen |
| IR | C=N (in hydrazones) | Shift to lower frequency | Coordination via azomethine nitrogen |
| IR | S-H | Disappearance of band | Deprotonation and coordination via sulfur |
| IR | - | Appearance of new low-frequency bands | Formation of M-O, M-N, M-S bonds |
| UV-Vis | - | Appearance of new bands | Charge transfer or d-d transitions |
| ¹H NMR | N-H | Shift or disappearance of signal | Coordination via hydrazide nitrogen |
Data compiled from general observations in coordination chemistry of hydrazides and related ligands. jptcp.comresearchgate.netbhu.ac.in
Magnetic Properties of 2-Sulfanylpropanehydrazide Metal Complexes
The magnetic properties of metal complexes derived from 2-sulfanylpropanehydrazide are primarily determined by the number of unpaired electrons in the d-orbitals of the central metal ion. libretexts.org Magnetic susceptibility measurements are a key tool for investigating these properties, allowing for the determination of the effective magnetic moment (μ_eff) of the complexes. libretexts.org
The spin-only magnetic moment (μ_so) can be calculated using the formula: μ_so = √[n(n+2)] where 'n' is the number of unpaired electrons. libretexts.org By comparing the experimentally determined μ_eff with the calculated μ_so, information about the spin state (high-spin or low-spin) and the geometry of the complex can be inferred. researchgate.netlibretexts.org
Paramagnetism: Complexes with one or more unpaired electrons are paramagnetic, meaning they are attracted to a magnetic field. wikipedia.org The magnitude of this attraction is related to the number of unpaired electrons. For instance, Cu(II) complexes (d⁹), with one unpaired electron, typically exhibit magnetic moments in the range of 1.7-2.2 Bohr Magnetons (B.M.). researchgate.net Co(II) complexes (d⁷) in an octahedral field can have three unpaired electrons, leading to magnetic moments between 4.3 and 5.2 B.M. researchgate.net
Diamagnetism: Complexes where all electrons are paired (n=0) are diamagnetic and are weakly repelled by a magnetic field. wikipedia.org This is common for complexes of metal ions such as Zn(II) (d¹⁰), Cd(II) (d¹⁰), and low-spin Ni(II) (d⁸) in a square planar environment. nih.govresearchgate.net
The geometry of the complex can also influence the magnetic moment through orbital contributions to the magnetic moment. libretexts.org For example, tetrahedral Co(II) complexes often show higher magnetic moments than octahedral Co(II) complexes due to a greater orbital contribution. libretexts.org
Table 3: Expected Spin-Only Magnetic Moments (μ_so) for Common Metal Ions
| Metal Ion | d-electron Configuration | Number of Unpaired Electrons (n) - High Spin | Number of Unpaired Electrons (n) - Low Spin | μ_so (B.M.) - High Spin | μ_so (B.M.) - Low Spin |
|---|---|---|---|---|---|
| Mn(II) | d⁵ | 5 | 1 | 5.92 | 1.73 |
| Fe(II) | d⁶ | 4 | 0 | 4.90 | 0 |
| Co(II) | d⁷ | 3 | 1 | 3.87 | 1.73 |
| Ni(II) | d⁸ | 2 | - | 2.83 | - |
| Cu(II) | d⁹ | 1 | - | 1.73 | - |
This table presents theoretical spin-only values. Experimental values may differ due to orbital contributions.
Electrochemical Behavior of 2-Sulfanylpropanehydrazide and its Metal Complexes
Cyclic voltammetry (CV) is a primary technique used to investigate the redox properties of 2-sulfanylpropanehydrazide and its metal complexes. chemijournal.com This method provides information on the oxidation and reduction potentials of the species, the stability of the redox products, and the nature of the electron transfer processes (e.g., reversible, quasi-reversible, or irreversible). libretexts.orgjacsdirectory.com
Electrochemical Behavior of the Ligand: The 2-sulfanylpropanehydrazide ligand itself can undergo electrochemical oxidation, typically involving the sulfanyl (-SH) group and potentially the hydrazide moiety. The specific potentials at which these processes occur depend on the solvent, supporting electrolyte, and the electrode material used. chemijournal.com
Electrochemical Behavior of the Metal Complexes: The coordination of 2-sulfanylpropanehydrazide to a metal ion significantly alters its electrochemical behavior. The redox potentials of both the metal center and the ligand can be shifted upon complexation.
Metal-Centered Redox Processes: The cyclic voltammograms of the metal complexes often exhibit redox waves corresponding to the oxidation or reduction of the central metal ion (e.g., Cu(II)/Cu(I), Fe(III)/Fe(II)). analis.com.my The potential of these metal-centered processes is influenced by the coordination environment provided by the ligand. The formation of a stable complex generally makes the reduction of the metal ion more difficult (shifting the reduction potential to more negative values) and its oxidation more facile compared to the free metal ion.
Ligand-Centered Redox Processes: In some cases, redox processes centered on the ligand can also be observed in the cyclic voltammograms of the complexes. These may be shifted to different potentials compared to the free ligand, reflecting the influence of the metal ion on the ligand's electronic structure.
Reversibility: The nature of the redox process provides insight into the stability of the complex in different oxidation states. A reversible wave, characterized by a peak potential separation (ΔEp) close to 59/n mV (where n is the number of electrons transferred), suggests that both the oxidized and reduced forms of the complex are stable on the timescale of the CV experiment. analis.com.my Quasi-reversible or irreversible processes indicate coupled chemical reactions or slow electron transfer kinetics. chemijournal.comlibretexts.org
The study of the electrochemical properties of these complexes is crucial for understanding their potential applications in areas such as catalysis and sensor development, where electron transfer processes are fundamental.
Theoretical and Computational Investigations of 2 Sulfanylpropanehydrazide
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and related properties of molecules. These methods provide a foundational understanding of a molecule's geometry, orbital energies, and spectroscopic characteristics.
The first step in the computational study of a molecule is typically geometry optimization, which involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface scm.com. For 2-sulfanylpropanehydrazide, this can be achieved using DFT methods, such as the B3LYP functional with a 6-311+G(d,p) basis set irjweb.com. This process yields the most stable three-dimensional structure of the molecule.
Once the geometry is optimized, various electronic properties can be analyzed. The distribution of electron density within the molecule provides insights into its chemical nature. A key aspect of this is the analysis of atomic charges, which can indicate the electrophilic and nucleophilic sites within the molecule nih.gov.
Table 1: Hypothetical Optimized Geometrical Parameters for 2-Sulfanylpropanehydrazide
| Parameter | Bond | Bond Length (Å) | Parameter | Angle | Bond Angle (°) |
|---|---|---|---|---|---|
| Bond Length | C1-C2 | 1.53 | Bond Angle | C1-C2-S | 109.5 |
| Bond Length | C2-S | 1.82 | Bond Angle | C1-C2-C3 | 110.0 |
| Bond Length | C2-C3 | 1.54 | Bond Angle | C2-C3=O | 120.0 |
| Bond Length | C3=O | 1.23 | Bond Angle | C3-N1-N2 | 118.0 |
| Bond Length | C3-N1 | 1.34 | Torsion Angle | S-C2-C3-N1 | -60.0 |
| Bond Length | N1-N2 | 1.45 | Torsion Angle | O=C3-N1-N2 | 180.0 |
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity . It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species libretexts.org. The HOMO is the orbital that is most likely to donate electrons, while the LUMO is the most likely to accept electrons irjweb.comresearchgate.net.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity researchgate.net. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO irjweb.com. From the HOMO and LUMO energies, global reactivity descriptors such as chemical hardness, softness, and electronegativity can be calculated to further quantify the molecule's reactivity irjweb.comnih.gov.
Table 2: Hypothetical Frontier Molecular Orbital Properties of 2-Sulfanylpropanehydrazide
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.50 |
| LUMO Energy | -1.20 |
| HOMO-LUMO Gap (ΔE) | 5.30 |
| Ionization Potential (I) ≈ -EHOMO | 6.50 |
| Electron Affinity (A) ≈ -ELUMO | 1.20 |
| Global Hardness (η) = (I - A) / 2 | 2.65 |
| Global Softness (S) = 1 / (2η) | 0.19 |
| Electronegativity (χ) = (I + A) / 2 | 3.85 |
Computational methods are widely used to predict various types of molecular spectra, which can aid in the interpretation of experimental data.
NMR Spectroscopy: Theoretical calculations can accurately predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule nmrdb.orgnih.govnih.gov. These predictions are valuable for assigning signals in experimental NMR spectra and confirming the structure of a compound acdlabs.commestrelab.com.
Table 3: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 2-Sulfanylpropanehydrazide
| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| CH₃ | 1.30 (d) | C1 | 22.0 |
| CH | 3.50 (m) | C2 | 45.0 |
| SH | 1.90 (s) | C3 | 175.0 |
| NH | 8.50 (s) | - | - |
| NH₂ | 4.50 (s, broad) | - | - |
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting the electronic absorption spectra of molecules nih.gov. This approach calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) region researchgate.net.
Table 4: Hypothetical Predicted UV-Vis Absorption Data for 2-Sulfanylpropanehydrazide
| Transition | λmax (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| S₀ → S₁ | 280 | 0.05 | n → π |
| S₀ → S₂ | 210 | 0.60 | π → π |
IR Spectroscopy: The infrared (IR) spectrum of a molecule can be predicted by calculating its vibrational frequencies cheminfo.orgnih.gov. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching or bending of bonds mdpi.com. These predictions are highly useful for identifying the functional groups present in a molecule.
Table 5: Hypothetical Predicted Vibrational Frequencies for 2-Sulfanylpropanehydrazide
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| N-H stretch (NH₂) | 3400, 3300 |
| N-H stretch (NH) | 3250 |
| C-H stretch | 2980-2900 |
| S-H stretch | 2550 |
| C=O stretch (Amide I) | 1680 |
| N-H bend (Amide II) | 1550 |
Molecular Dynamics Simulations
While quantum chemical calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations are employed to study its dynamic behavior over time semanticscholar.orgnih.gov. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves researchgate.net.
MD simulations are an excellent tool for exploring the conformational landscape of a molecule nih.govnih.gov. By simulating the molecule's motion over a period of time, it is possible to identify the different stable conformations and the transitions between them. The flexibility of the molecule can be assessed by analyzing the fluctuations of bond lengths, bond angles, and dihedral angles throughout the simulation.
Table 6: Hypothetical Dihedral Angle Analysis of 2-Sulfanylpropanehydrazide from MD Simulation
| Dihedral Angle | Description | Observed Range (°) | Most Populated Conformation (°) |
|---|---|---|---|
| S-C2-C3-N1 | Rotation around C2-C3 bond | -180 to 180 | -65 (gauche), 175 (anti) |
| C2-C3-N1-N2 | Rotation around C3-N1 bond | -20 to 20, 160 to -160 | 180 (trans) |
| C3-N1-N2-H | Rotation around N1-N2 bond | -180 to 180 | -90, 90 |
The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can explicitly model the solvent molecules, allowing for a detailed investigation of solute-solvent interactions mdpi.comkhanacademy.org. By analyzing the simulation trajectory, properties such as the radial distribution function (RDF) can be calculated. The RDF describes how the density of solvent molecules varies as a function of distance from a particular atom or group in the solute, providing a picture of the solvation shell structure.
Ligand-Protein Docking Studies
In the absence of empirical data for 2-sulfanylpropanehydrazide, theoretical and computational investigations serve as a primary means to predict its potential as a bioactive compound. Ligand-protein docking simulations are a powerful in silico tool to predict the preferred binding orientation of a small molecule to a protein target and to estimate the strength of their interaction. This section details the hypothetical docking studies of 2-sulfanylpropanehydrazide with a selected cysteine protease, papain, chosen for its well-characterized active site and its relevance as a model for understanding protease inhibition.
Identification of Binding Sites and Interaction Modes
Molecular docking simulations were hypothetically performed to elucidate the binding mode of 2-sulfanylpropanehydrazide within the catalytic site of papain. The active site of papain is characterized by a catalytic dyad composed of Cysteine-25 (Cys25) and Histidine-159 (His159). The simulations aimed to identify the key interactions between the functional groups of 2-sulfanylpropanehydrazide and the amino acid residues lining this active site.
The predicted binding pose of 2-sulfanylpropanehydrazide suggests that it occupies the S1 and S2 subsites of the papain active site. The hydrazide moiety is predicted to play a crucial role in anchoring the ligand within the active site through a network of hydrogen bonds. Specifically, the terminal amino group of the hydrazide is positioned to form hydrogen bonds with the backbone carbonyl of Asparagine-158 and the side chain of Glutamine-19. The hydrazide's carbonyl oxygen is predicted to interact with the catalytic Cys25.
The sulfanyl (B85325) group of 2-sulfanylpropanehydrazide is oriented towards the catalytic Cys25, suggesting the potential for a covalent interaction, a common mechanism for cysteine protease inhibitors. The isopropyl group is predicted to be situated in the hydrophobic S2 subsite, where it can form van der Waals interactions with residues such as Valine-133 and Valine-157.
A summary of the hypothetical key interactions between 2-sulfanylpropanehydrazide and the active site residues of papain is presented in the table below.
| Interaction Type | Ligand Functional Group | Papain Active Site Residue |
| Hydrogen Bond | Terminal Amino (Hydrazide) | Asparagine-158 |
| Hydrogen Bond | Terminal Amino (Hydrazide) | Glutamine-19 |
| Hydrogen Bond | Carbonyl (Hydrazide) | Cysteine-25 |
| van der Waals | Isopropyl Group | Valine-133 |
| van der Waals | Isopropyl Group | Valine-157 |
| Potential Covalent | Sulfanyl Group | Cysteine-25 |
Prediction of Ligand-Target Affinities
The binding affinity of 2-sulfanylpropanehydrazide for papain was computationally estimated using the scoring functions of the docking software, which calculate an approximate binding free energy. Further refinement of the binding affinity was hypothetically performed using Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations on the docked pose.
The docking score provides a rapid assessment of the binding affinity, while MM/GBSA offers a more accurate estimation by considering solvation effects. The predicted binding affinity values are indicative of a moderate to good interaction between 2-sulfanylpropanehydrazide and papain. Ligand efficiency (LE), a metric that relates binding energy to the number of heavy atoms, was also calculated to assess the binding efficiency of the molecule.
The following table summarizes the computationally predicted ligand-target affinities for the hypothetical interaction of 2-sulfanylpropanehydrazide with papain.
| Computational Method | Predicted Binding Energy (kcal/mol) | Predicted Dissociation Constant (Ki, µM) | Ligand Efficiency (LE) |
| Docking Score (AutoDock Vina) | -6.8 | 15.2 | 0.38 |
| MM/GBSA | -35.5 | 0.8 | 1.97 |
These theoretical predictions suggest that 2-sulfanylpropanehydrazide has the potential to bind to the active site of papain with favorable energetics. The identified interaction modes and predicted affinities provide a foundation for the rational design of more potent derivatives and for guiding future experimental studies to validate these in silico findings.
Mechanistic Biological Activity and Structure Activity Relationship Sar Studies of 2 Sulfanylpropanehydrazide Derivatives
Enzyme Inhibition Mechanisms
Derivatives of hydrazide and related sulfur-containing compounds have been investigated for their potential to inhibit various enzymes. The mechanisms often involve the interaction of the hydrazide or sulfanyl (B85325) group with the enzyme's active site.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are metalloenzymes that catalyze the reversible hydration of carbon dioxide. Inhibition of specific CA isoforms has therapeutic applications. Sulfonamides are a well-known class of CA inhibitors, and it is plausible that derivatives of 2-sulfanylpropanehydrazide could exhibit similar properties. The primary mechanism of inhibition for sulfonamides involves the coordination of the sulfonamide group to the zinc ion in the enzyme's active site, displacing a water molecule or hydroxide (B78521) ion. For a hypothetical 2-sulfanylpropanehydrazide derivative to act as a CA inhibitor, the sulfanyl or hydrazide moiety would likely need to be appropriately positioned to interact with this zinc ion.
Structure-activity relationship (SAR) studies on sulfonamide-based inhibitors have shown that the nature of the aromatic or heterocyclic ring to which the sulfonamide is attached significantly influences the inhibitory potency and selectivity for different CA isoforms.
Table 1: Hypothetical Carbonic Anhydrase Inhibition Data for 2-Sulfanylpropanehydrazide Derivatives This table is for illustrative purposes only and is not based on experimental data.
| Compound | R Group Modification | hCA I Ki (nM) | hCA II Ki (nM) |
|---|---|---|---|
| Derivative A | Unsubstituted Phenyl | 150 | 85 |
| Derivative B | 4-methylphenyl | 120 | 60 |
| Derivative C | 4-chlorophenyl | 95 | 45 |
| Acetazolamide (Standard) | - | 250 | 12 |
Dihydropteroate Synthetase Inhibition
Dihydropteroate synthase (DHPS) is a key enzyme in the folate biosynthesis pathway of bacteria and some eukaryotes, making it a target for antimicrobial agents. Sulfonamides, or sulfa drugs, act as competitive inhibitors of DHPS by mimicking the natural substrate, p-aminobenzoic acid (pABA). They bind to the pABA-binding pocket in the enzyme's active site, preventing the synthesis of dihydropteroate.
For a 2-sulfanylpropanehydrazide derivative to inhibit DHPS, it would need to possess structural features that allow it to fit into the active site and interact with key residues. The hydrazide and sulfanyl groups could potentially form hydrogen bonds or other interactions that stabilize the enzyme-inhibitor complex.
Other Enzyme Systems (e.g., VEGFR-2, Oxidoreductases)
VEGFR-2 Inhibition: Vascular endothelial growth factor receptor-2 (VEGFR-2) is a tyrosine kinase that plays a critical role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth. Many VEGFR-2 inhibitors are heterocyclic compounds containing urea or amide moieties that interact with the ATP-binding site of the kinase domain. A 2-sulfanylpropanehydrazide scaffold could be incorporated into larger molecules designed to target VEGFR-2. The hydrazide portion could act as a hydrogen bond donor or acceptor, interacting with key residues like Cys919 in the hinge region of the enzyme. SAR studies have demonstrated that modifications to the terminal aromatic rings significantly impact potency.
Oxidoreductase Inhibition: Oxidoreductases are a broad class of enzymes that catalyze oxidation-reduction reactions. Some hydrazide-containing compounds have been shown to inhibit oxidoreductases like laccase. The inhibition mechanism can vary, from competitive binding at the substrate site to non-competitive or uncompetitive interactions at other sites on the enzyme. The structure of the aldehyde or ketone from which the hydrazone is derived often plays a crucial role in determining the inhibitory activity and mechanism.
Table 2: Hypothetical VEGFR-2 Inhibition by 2-Sulfanylpropanehydrazide Derivatives This table is for illustrative purposes only and is not based on experimental data.
| Compound | Linker and Tail Group | VEGFR-2 IC50 (µM) |
|---|---|---|
| Derivative D | Phenylurea | 0.85 |
| Derivative E | Pyridylurea | 0.62 |
| Derivative F | Naphthylamide | 1.10 |
| Sorafenib (Standard) | - | 0.09 |
Kinetic and Mechanistic Studies of Enzyme Inhibition
Kinetic studies are essential to determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and to quantify the inhibitor's potency (e.g., Ki value). This is typically achieved by measuring the enzyme's reaction rate at various substrate and inhibitor concentrations and analyzing the data using graphical methods like Lineweaver-Burk or Dixon plots, or by non-linear regression analysis.
For instance, if a 2-sulfanylpropanehydrazide derivative were a competitive inhibitor of an enzyme, it would increase the apparent Michaelis constant (Km) without affecting the maximum velocity (Vmax). Conversely, a non-competitive inhibitor would decrease Vmax without changing Km. These kinetic parameters provide insight into whether the inhibitor binds to the enzyme's active site or an allosteric site.
Antioxidant Activity
Many compounds containing hydrazide, hydrazone, and phenolic moieties exhibit antioxidant activity by scavenging free radicals. This activity is crucial for protecting against oxidative stress, which is implicated in numerous diseases.
Free Radical Scavenging Mechanisms (e.g., DPPH, ABTS)
The antioxidant potential of chemical compounds is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
DPPH Assay: The DPPH radical is a stable free radical with a deep violet color. In the presence of an antioxidant compound that can donate a hydrogen atom or an electron, the DPPH radical is reduced to the pale yellow hydrazine (B178648), leading to a decrease in absorbance at around 517 nm. The scavenging activity is often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
ABTS Assay: The ABTS assay involves the generation of the blue-green ABTS radical cation (ABTS•+). Antioxidants present in the sample reduce the ABTS•+, causing a decolorization that is measured spectrophotometrically. This assay is applicable to both hydrophilic and lipophilic compounds.
For 2-sulfanylpropanehydrazide derivatives, the hydrazide moiety (-NH-NH2) could contribute to antioxidant activity by donating a hydrogen atom. The presence of other functional groups, particularly phenolic hydroxyl groups on an attached aromatic ring, would be expected to significantly enhance the radical scavenging capacity.
Table 3: Hypothetical Antioxidant Activity of 2-Sulfanylpropanehydrazide Derivatives This table is for illustrative purposes only and is not based on experimental data.
| Compound | R Group Modification | DPPH IC50 (µM) | ABTS IC50 (µM) |
|---|---|---|---|
| Derivative G | Phenyl | >100 | >100 |
| Derivative H | 4-hydroxyphenyl | 45.2 | 38.7 |
| Derivative I | 2,4-dihydroxyphenyl | 21.5 | 18.9 |
| Ascorbic Acid (Standard) | - | 28.4 | 25.1 |
Metal Chelation as an Antioxidant Modality
Transition metal ions, particularly iron and copper, play a crucial role in the generation of reactive oxygen species (ROS) through processes like the Fenton reaction. nih.gov The chelation of these metal ions is a key strategy for mitigating oxidative stress. mdpi.comresearchgate.net Chelating agents can inhibit the decomposition of hydroperoxides by binding to free metals and stabilizing them in a single redox state. aocs.org By sequestering metal ions, these agents prevent them from participating in redox cycling, which generates harmful free radicals. nih.govaocs.org
Hydrazide derivatives, as a class of compounds, can act as chelating agents. The functional groups within these molecules can form stable complexes with metal ions, effectively removing them from the biological environment where they could catalyze oxidative reactions. mdpi.com This sequestration not only reduces the rate of lipid peroxidation but also shifts the equilibrium of metal ions, further diminishing oxidative stress. aocs.org
Structure-Antioxidant Activity Relationships
The antioxidant capacity of hydrazide derivatives is intricately linked to their molecular structure. Studies on various hydrazone analogues have elucidated several key structural features that govern their activity.
The number and position of hydroxyl (-OH) groups on the aromatic rings are critical. An increase in the number of hydroxyl groups generally enhances antioxidant activity. researchgate.netnih.gov Specifically, the presence of hydroxyl groups on a salicylaldehyde (B1680747) moiety has been shown to be important for potent antioxidant effects. pensoft.net The spatial arrangement of these groups also plays a role; for instance, substitutions at the 4-position of an aromatic ring may lead to greater radical scavenging activity compared to substitutions at the 2- or 3-positions. researchgate.net
Antimicrobial Activity Mechanisms
Hydrazide-hydrazone derivatives have demonstrated notable activity against a spectrum of microbial pathogens. nih.gov Their mechanism of action is often multifaceted, targeting various essential cellular processes in bacteria and fungi.
Antibacterial Action against Gram-Positive and Gram-Negative Bacteria
Derivatives of hydrazide have shown efficacy against both Gram-positive and Gram-negative bacteria. nih.gov For instance, certain imidazole derivatives containing a hydrazide-hydrazone moiety were found to be highly active against Staphylococcus epidermidis, with a minimum inhibitory concentration (MIC) significantly lower than the standard drug nitrofurantoin. nih.gov Similarly, other derivatives have displayed very strong activity against the Gram-negative bacterium Pseudomonas aeruginosa. nih.gov
The antibacterial potency can be influenced by the specific heterocyclic rings and substituents attached to the core hydrazide structure. The flexibility in synthesizing a wide range of structurally diverse derivatives allows for the targeting of various bacterial components. jocpr.comnih.gov
Antifungal Activity
Hydrazine-based compounds have also emerged as promising antifungal agents, particularly against Candida species. nih.gov Studies on acyl hydrazone derivatives of 5-pyrrolidine-2-one showed them to be effective against several fungal strains. nih.gov The antifungal activity is sensitive to the electronic properties of substituents on the aromatic moieties. For example, the introduction of a para-chlorine atom can increase activity against C. albicans, while an electro-donating methoxy group might slightly decrease it. nih.gov Some 2-acylhydrazino-5-arylpyrrole derivatives exhibited potent antifungal activity against various Candida species, with MIC values in the low microgram per milliliter range.
Mechanisms of Action (e.g., membrane disruption, enzyme targeting)
The antimicrobial effects of hydrazide derivatives are attributed to several mechanisms of action. One primary mode of action is the inhibition of essential bacterial enzymes. For example, some quinoline hydrazide/hydrazone derivatives are known to target DNA gyrase, an enzyme crucial for DNA replication. nih.govresearchgate.netmdpi.com By inhibiting this enzyme, these compounds effectively block bacterial proliferation. researchgate.net
Other targeted enzymes include glucosamine-6-phosphate synthase, which is involved in the synthesis of the bacterial cell wall, and enzymes like enoyl ACP reductase and 3-ketoacyl ACP synthase, which are vital for ATP production. nih.govresearchgate.net Disruption of the fungal cell membrane is another proposed mechanism. Studies have shown that certain hydrazone derivatives can affect the stability of the cell membrane, leading to cell leakage and death. mdpi.comresearchgate.net Some citral-thiazolyl hydrazine derivatives have been observed to cause malformation of mycelium and increase cell membrane permeability in phytopathogenic fungi. nih.gov
Anticancer Activity in In Vitro Cellular Models
The hydrazide-hydrazone scaffold is a key feature in many compounds evaluated for their anticancer properties. nih.govmdpi.com These derivatives have been tested against a variety of human cancer cell lines, often demonstrating significant cytotoxic effects.
For example, novel hydrazide-hydrazone derivatives bearing a 5H-chromen-5-one moiety have shown superior cytotoxic activity against HCT116 (colon carcinoma) and MGC803 cell lines compared to the standard drug 5-fluorouracil. africaresearchconnects.com Specific compounds from this series exhibited IC50 values as low as 0.09 µM against the HCT116 cell line. africaresearchconnects.com Importantly, these compounds showed minimal cytotoxicity against quiescent peripheral blood lymphocytes from healthy donors, suggesting a degree of selectivity for cancer cells. africaresearchconnects.com
In another study, quinoline hydrazide derivatives were evaluated against neuroblastoma (SH-SY5Y and Kelly) and breast adenocarcinoma (MDA-MB-231 and MCF-7) cell lines. nih.gov Certain analogues significantly reduced the viability of neuroblastoma cells with micromolar potency and demonstrated selectivity over normal cells. nih.gov The cytotoxic effect was generally more pronounced in neuroblastoma cells compared to breast cancer cell lines. nih.gov One active compound was also found to induce G1 cell cycle arrest. nih.gov The presence and position of substituents, such as methoxy groups, on the quinoline ring were found to be important for the anticancer activity. nih.gov
Below is a table summarizing the in vitro anticancer activity of selected hydrazide-hydrazone derivatives against various cancer cell lines.
| Compound Class | Cancer Cell Line | Activity (IC50/GI50) | Reference |
| 5H-chromen-5-one Hydrazide-hydrazones | HCT116 (Colon Carcinoma) | 0.09 µM - 0.25 µM | africaresearchconnects.com |
| 5H-chromen-5-one Hydrazide-hydrazones | MGC803 | > 5-FU | africaresearchconnects.com |
| 5H-chromen-5-one Hydrazide-hydrazones | Quiescent PBL (Normal) | 42 µM - 68 µM | africaresearchconnects.com |
| Quinoline Hydrazides | SH-SY5Y (Neuroblastoma) | Micromolar potency | nih.gov |
| Quinoline Hydrazides | Kelly (Neuroblastoma) | Micromolar potency | nih.gov |
| Quinoline Hydrazides | MDA-MB-231 (Breast) | Moderate activity | nih.gov |
| Quinoline Hydrazides | MCF-7 (Breast) | Low activity | nih.gov |
Induction of Apoptosis Pathways
Hydrazone derivatives, a broader class to which 2-sulfanylpropanehydrazide belongs, are known to induce apoptosis in cancer cells. The anticancer activity of quinoline-based hydrazone compounds, for example, has been associated with the induction of apoptosis nih.gov. Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. This process can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor-mediated) pathways. While the specific apoptotic pathways triggered by 2-sulfanylpropanehydrazide derivatives are not yet elucidated, the cleavage of Poly (ADP-ribose) polymerase-1 (PARP-1) is a common indicator of apoptosis induction by related compounds nih.gov.
Cell Cycle Arrest Mechanisms
The proliferation of cancer cells is characterized by uncontrolled cell division, making the cell cycle a key target for anticancer therapies. Several hydrazide and hydrazone derivatives have been shown to exert their antiproliferative effects by arresting the cell cycle at different phases. For instance, some quinoline-based hydrazide-hydrazone compounds can cause cell cycle arrest, particularly at the G2/M or S phase nih.gov. Certain sulfonamide derivatives have also been found to induce cell cycle arrest in the G2/M phase nih.gov. This disruption of the normal cell cycle progression prevents cancer cells from dividing and can ultimately lead to cell death. The precise phase of cell cycle arrest can be dependent on the specific chemical structure of the derivative and the type of cancer cell line.
Modulation of Signaling Pathways (e.g., mTOR, Cathepsin B)
The mTOR (mechanistic target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is common in many cancers patsnap.com. Inhibition of the mTOR pathway is a key strategy in cancer therapy. While direct evidence of 2-sulfanylpropanehydrazide derivatives modulating mTOR is not available, the broader class of anticancer compounds often targets such critical pathways to inhibit tumor growth patsnap.com.
Cathepsin B, a lysosomal cysteine protease, is another important target in cancer therapy. It is often overexpressed in tumors and is implicated in processes like tumor invasion and angiogenesis nih.govmdpi.comeurekaselect.com. The inhibition of cathepsin B can reduce tumor cell motility and invasiveness nih.goveurekaselect.com. Some novel sulfonamide derivatives have been shown to reduce cathepsin B concentrations in colon cancer cells, suggesting a potential mechanism for their anticancer action mdpi.com. Given the structural relations, it is plausible that 2-sulfanylpropanehydrazide derivatives could also interact with and modulate the activity of such enzymes.
Structure-Anticancer Activity Relationships in Cell Lines
Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potency of lead compounds. For propanehydrazide derivatives, SAR studies have revealed that the nature of substituents on the molecular scaffold significantly influences their cytotoxic activity.
For instance, in a series of 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives, the introduction of different moieties such as semicarbazide, thiosemicarbazide, and various heterocyclic rings led to compounds with varying degrees of antioxidant and anticancer activities against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines nih.govresearchgate.net. One derivative, 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone, was identified as being particularly active against the U-87 cell line nih.govresearchgate.net.
Similarly, for 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, the introduction of heterocyclic substituents in the hydrazone moiety enhanced anticancer activity against A549 non-small cell lung cancer cells. Notably, a derivative containing a 2-furyl substituent, 3,3′-((4-hydroxyphenyl)azanediyl)bis(N′-(furan-2-ylmethylene)propanehydrazide), exhibited potent anticancer and antioxidant properties mdpi.com. These findings underscore the importance of specific structural features in determining the biological activity of this class of compounds.
Table 1: Cytotoxic Activity of Selected Propanehydrazide Derivatives
| Compound | Cell Line | Activity |
|---|---|---|
| 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone | U-87 (Glioblastoma) | Most active in the series |
| 3,3′-((4-hydroxyphenyl)azanediyl)bis(N′-(furan-2-ylmethylene)propanehydrazide) | A549 (Lung Cancer) | Reduced cell viability to ~66% |
| N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide | MDA-MB-231 (Breast Cancer) | Moderate activity |
In Vitro Biochemical Interactions and Target Identification
Understanding the direct molecular interactions of a compound is fundamental to elucidating its mechanism of action. For 2-sulfanylpropanehydrazide derivatives, this involves studying their binding to proteins and interactions with nucleic acids.
Protein Binding Studies
The interaction of drug molecules with proteins is a key determinant of their pharmacokinetic and pharmacodynamic properties. While specific protein binding studies for 2-sulfanylpropanehydrazide are not documented, it is a critical area for future investigation. Generally, hydrazone-containing compounds have the potential to form hydrogen bonds and other non-covalent interactions with protein targets. The specific proteins that 2-sulfanylpropanehydrazide derivatives may bind to would dictate their biological effects.
DNA/RNA Interaction Studies
Some anticancer agents exert their effects by directly interacting with DNA or RNA, leading to the inhibition of replication or transcription. The hydrazone moiety present in 2-sulfanylpropanehydrazide could potentially participate in such interactions. The planar nature of aromatic rings often found in hydrazone derivatives allows them to intercalate between the base pairs of DNA. Furthermore, the nitrogen and sulfur atoms can act as hydrogen bond donors and acceptors, facilitating binding to the grooves of DNA or specific RNA structures. However, without experimental data, the capacity of 2-sulfanylpropanehydrazide derivatives to interact with nucleic acids remains speculative. Studies on other nitrogen-containing heterocyclic compounds have shown that they can bind to DNA and modulate its structure and function nih.gov.
Development of Structure-Activity Relationships (SAR)
The development of structure-activity relationships is a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. This understanding is crucial for optimizing lead compounds into potent and selective drug candidates. For 2-sulfanylpropanehydrazide derivatives, SAR studies would involve synthesizing a library of analogs with systematic modifications to the core structure and evaluating their biological effects.
To establish a clear correlation between the structural features of 2-sulfanylpropanehydrazide derivatives and their biological responses, researchers would typically investigate modifications at several key positions of the molecule. These positions include the hydrazide moiety, the propane (B168953) linker, and the sulfanyl group.
The hydrazide group (-CONHNH2) is a critical functional group that can participate in various interactions with biological targets, such as hydrogen bonding. Modifications could include:
N'-substitution: Introducing various substituents on the terminal nitrogen atom of the hydrazide. The nature of these substituents (e.g., alkyl, aryl, heterocyclic) can significantly impact activity. For instance, bulky aromatic groups might enhance binding through hydrophobic or pi-stacking interactions, while smaller, polar groups could improve solubility and hydrogen bonding capacity.
Acylation or Sulfonylation: Converting the terminal amino group into an amide or sulfonamide can alter the electronic properties and hydrogen bonding potential of the molecule.
The propane linker provides a specific spatial arrangement between the sulfanyl and hydrazide groups. Modifications to this linker could involve:
Chain length: Varying the length of the alkyl chain could optimize the distance between the key pharmacophoric elements for better target engagement.
Branching: Introducing methyl or other small alkyl groups on the propane chain could introduce steric constraints that might favor a specific binding conformation, potentially increasing selectivity for the target.
The sulfanyl group (-SH) is a nucleophilic and potentially reactive functional group. Key modifications would focus on:
Alkylation or Arylation: Replacing the hydrogen of the sulfanyl group with various alkyl or aryl substituents would create thioether derivatives. This modification would alter the compound's polarity, metabolic stability, and ability to form disulfide bonds.
Oxidation State: The sulfur atom can exist in different oxidation states (e.g., sulfoxide, sulfone). Investigating these oxidized derivatives would provide insight into the role of the sulfur's electronic properties in biological activity.
The biological responses measured in these studies could range from enzymatic inhibition and receptor binding affinities to antimicrobial or anticancer activity. The collected data, often presented in tabular format, would allow for the identification of key structural motifs responsible for the desired biological effect.
Table 1: Hypothetical SAR Data for 2-Sulfanylpropanehydrazide Derivatives
| Compound ID | R1 (N'-substituent) | R2 (S-substituent) | Biological Activity (e.g., IC50 in µM) |
|---|---|---|---|
| 1a | H | H | 50.2 |
| 1b | Phenyl | H | 15.8 |
| 1c | 4-Chlorophenyl | H | 8.3 |
| 1d | H | Methyl | >100 |
This table is for illustrative purposes only and does not represent actual experimental data.
From such a hypothetical table, one might infer that N'-aryl substitution is beneficial for activity, with electron-withdrawing groups on the phenyl ring further enhancing potency. Conversely, methylation of the sulfanyl group appears to be detrimental to the activity of this hypothetical series.
Based on the initial SAR findings, rational design strategies can be employed to further enhance the biological activity, selectivity, and pharmacokinetic properties of 2-sulfanylpropanehydrazide derivatives. These strategies often involve computational chemistry techniques to guide the design of new analogs.
Pharmacophore Modeling: Once a set of active compounds is identified, a pharmacophore model can be generated. This model defines the essential three-dimensional arrangement of functional groups required for biological activity. New molecules can then be designed to fit this pharmacophore model, increasing the probability of synthesizing active compounds.
Molecular Docking: If the three-dimensional structure of the biological target is known, molecular docking studies can be performed. This involves computationally placing the designed derivatives into the active site of the target to predict their binding affinity and orientation. This approach allows for the design of compounds with optimized interactions with key amino acid residues in the binding pocket. For example, if a hydrophobic pocket is identified in the target's active site, derivatives with corresponding lipophilic substituents can be designed to occupy that pocket, thereby increasing binding affinity.
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling involves creating a mathematical relationship between the chemical properties of a series of compounds and their biological activity. By identifying the physicochemical properties (e.g., lipophilicity, electronic effects, steric parameters) that are most influential for activity, QSAR models can be used to predict the activity of novel, yet-to-be-synthesized derivatives. This allows for the prioritization of synthetic efforts towards compounds with the highest predicted potency.
Through an iterative process of design, synthesis, and biological testing, guided by the evolving SAR and computational models, the properties of 2-sulfanylpropanehydrazide derivatives can be systematically optimized to develop potent and selective therapeutic agents.
Applications of 2 Sulfanylpropanehydrazide Beyond Traditional Medicinal Chemistry
Role in Advanced Materials Science
Polymer Chemistry Applications
There is currently no available data to suggest that 2-sulfanylpropanehydrazide has been utilized as a monomer, chain transfer agent, or post-polymerization modification reagent in the synthesis of polymers. The unique combination of a thiol (-SH) and a hydrazide (-CONHNH2) functional group could theoretically offer interesting possibilities for polymer design, such as the creation of polymers with metal-chelating properties or the potential for forming dynamic covalent bonds. However, these possibilities remain hypothetical in the absence of experimental studies.
Self-Assembled Systems
The formation of self-assembled monolayers (SAMs) or other supramolecular structures often relies on specific interactions between molecules and a substrate or amongst the molecules themselves. While thiols are well-known for their ability to form SAMs on gold surfaces, and hydrazides can participate in hydrogen bonding, no studies have been found that investigate the self-assembly behavior of 2-sulfanylpropanehydrazide.
Coordination Polymers and Metal-Organic Frameworks
Coordination polymers and MOFs are constructed from metal ions or clusters linked by organic ligands. The bifunctional nature of 2-sulfanylpropanehydrazide, with its soft sulfur donor and harder nitrogen and oxygen donors from the hydrazide group, could make it a candidate as a ligand in the synthesis of such materials. These materials could potentially exhibit interesting structural, magnetic, or porous properties. Nevertheless, a review of the existing literature reveals no instances of its use in the construction of coordination polymers or MOFs.
Catalysis
Use as Ligands in Metal-Catalyzed Reactions
The performance of metal catalysts is heavily influenced by the electronic and steric properties of their surrounding ligands. The sulfur and nitrogen atoms in 2-sulfanylpropanehydrazide could coordinate to a metal center, potentially influencing its catalytic activity and selectivity in various organic transformations. At present, there is no research to support the application of 2-sulfanylpropanehydrazide as a ligand in any metal-catalyzed reactions.
Organocatalysis involving 2-Sulfanylpropanehydrazide
Organocatalysis utilizes small organic molecules to accelerate chemical reactions. The hydrazide moiety, in particular, can be found in some organocatalysts. However, there are no published reports on the use of 2-sulfanylpropanehydrazide as an organocatalyst.
Environmental Chemistry Applications
The potential for 2-sulfanylpropanehydrazide to address environmental challenges is, at present, entirely speculative. No studies have been published that investigate its efficacy or mechanisms in any environmental application.
Heavy Metal Remediation via Chelation
The presence of a sulfur atom (in the sulfanyl (B85325) group) and nitrogen atoms (in the hydrazide group) in the structure of 2-sulfanylpropanehydrazide theoretically endows it with the capacity to act as a chelating agent for heavy metals. These atoms possess lone pairs of electrons that could potentially form coordination bonds with metal ions, thereby sequestering them from the environment. However, no experimental data exists to confirm or quantify this capability. Research would be required to determine its binding affinity for various heavy metals, the stability of the resulting chelates, and its effectiveness in soil or water remediation.
Sensing and Detection of Environmental Pollutants
In theory, 2-sulfanylpropanehydrazide could be functionalized to act as a chemical sensor for specific environmental pollutants. The hydrazide group can undergo reactions that lead to changes in optical or electrochemical properties upon binding with a target analyte. However, there is no literature available on the synthesis of such sensors derived from 2-sulfanylpropanehydrazide, nor any data on their sensitivity or selectivity for any pollutants.
Biodegradation Pathways in Environmental Systems
The environmental fate of 2-sulfanylpropanehydrazide is unknown. No studies have been conducted to determine its persistence in soil or water, nor have any microbial or chemical degradation pathways been identified. Understanding the biodegradability of this compound would be a critical first step in assessing its environmental impact and potential for bioremediation applications, but this information is not currently available.
Agricultural Chemistry Applications
Similar to its environmental applications, the use of 2-sulfanylpropanehydrazide in agriculture is an unexplored area of research.
Crop Protection Agents
Many hydrazide derivatives have been investigated for their potential as pesticides due to their biological activity. The structure of 2-sulfanylpropanehydrazide might interact with biological targets in pests or pathogens. However, no studies have been published that screen 2-sulfanylpropanehydrazide for any fungicidal, insecticidal, or herbicidal properties. Consequently, there is no data on its efficacy, spectrum of activity, or mode of action as a crop protection agent.
Plant Growth Regulators
The hydrazide functional group is present in some known plant growth regulators. It is conceivable that 2-sulfanylpropanehydrazide could influence plant physiological processes such as germination, root development, or flowering. Nevertheless, there is a complete absence of research into the effects of 2-sulfanylpropanehydrazide on plant growth and development.
Future Perspectives and Research Directions for 2 Sulfanylpropanehydrazide
Exploration of Novel Synthetic Pathways
The development of efficient and scalable synthetic routes is a cornerstone for the exploration of any new compound. For 2-sulfanylpropanehydrazide, future research could focus on:
Green Chemistry Approaches: Investigating environmentally benign synthetic methods that minimize the use of hazardous reagents and solvents. This could involve enzyme-catalyzed reactions or the use of water as a solvent.
Microwave-Assisted Synthesis: This technique has the potential to significantly reduce reaction times and improve yields for the synthesis of thiohydrazide derivatives.
Flow Chemistry Synthesis: Continuous flow processes could offer better control over reaction parameters, leading to higher purity and safer production on a larger scale.
A comparative table of potential synthetic approaches is outlined below:
| Synthetic Approach | Potential Advantages | Research Focus |
| Conventional Synthesis | Established methodologies for hydrazide and thiol formation. | Optimization of reaction conditions (temperature, catalyst, solvent) for improved yield and purity. |
| Green Chemistry | Reduced environmental impact, use of renewable resources. | Identification of suitable biocatalysts or environmentally friendly solvent systems. |
| Microwave-Assisted | Rapid reaction times, increased reaction rates. | Study of the effect of microwave irradiation on reaction efficiency and product distribution. |
| Flow Chemistry | Enhanced safety, scalability, and process control. | Development of a continuous flow reactor setup for the synthesis of 2-sulfanylpropanehydrazide. |
Advanced Material Applications
The presence of both a nucleophilic thiol group and a versatile hydrazide moiety opens up possibilities for the use of 2-sulfanylpropanehydrazide in materials science.
Polymer Chemistry: The compound could serve as a monomer or a cross-linking agent in the synthesis of novel polymers. The thiol group can participate in thiol-ene "click" reactions, while the hydrazide can form hydrazones, leading to the creation of functional polymers with tunable properties.
Nanomaterial Functionalization: 2-Sulfanylpropanehydrazide could be used to functionalize the surface of nanoparticles (e.g., gold, quantum dots). The thiol group provides a strong anchor to the nanoparticle surface, while the hydrazide group can be used for further conjugation with biomolecules or other materials.
Hydrogel Formation: The ability of the hydrazide group to form reversible hydrazone bonds makes it a candidate for the development of self-healing or pH-responsive hydrogels for applications in drug delivery and tissue engineering.
Targeted Drug Design Strategies Based on Mechanistic Insights
Hydrazides and thiols are functional groups found in a variety of biologically active molecules. This suggests that 2-sulfanylpropanehydrazide and its derivatives could be explored for therapeutic applications.
Enzyme Inhibition: The thiol group is known to interact with the active sites of various enzymes, particularly metalloenzymes. The hydrazide moiety can form hydrogen bonds and participate in other interactions, potentially leading to potent and selective enzyme inhibitors.
Antimicrobial Agents: Thiohydrazide derivatives have been investigated for their antimicrobial properties. Future research could explore the activity of 2-sulfanylpropanehydrazide against a range of bacterial and fungal pathogens.
Prodrug Development: The hydrazide group can be used to create prodrugs that release an active pharmaceutical ingredient upon cleavage of the hydrazone bond under specific physiological conditions.
| Potential Therapeutic Target | Rationale for Investigation | Key Molecular Interactions |
| Metalloenzymes | Thiol group can coordinate with the metal ion in the active site. | Covalent or coordinate bonding with the metal center. |
| Bacterial Cell Wall Synthesis | Hydrazide-containing compounds have shown inhibitory activity. | Interference with key enzymatic steps in peptidoglycan biosynthesis. |
| Fungal Ergosterol Biosynthesis | Thiol-containing compounds can inhibit key enzymes in the pathway. | Interaction with cytochrome P450 enzymes. |
Development of High-Throughput Screening Methods for Derivatization
To explore the full potential of the 2-sulfanylpropanehydrazide scaffold, the development of high-throughput screening (HTS) methods for the synthesis and evaluation of its derivatives is crucial.
Combinatorial Chemistry: Generating a library of 2-sulfanylpropanehydrazide derivatives by reacting the hydrazide or thiol group with a variety of building blocks.
Parallel Synthesis: Utilizing automated platforms to synthesize multiple derivatives simultaneously, accelerating the discovery of compounds with desired properties.
Assay Development: Creating robust and miniaturized assays to rapidly screen the synthesized library for biological activity or material properties.
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are powerful tools that can accelerate the design and optimization of new molecules.
Predictive Modeling: Using AI/ML algorithms to predict the physicochemical properties, biological activity, and toxicity of virtual derivatives of 2-sulfanylpropanehydrazide.
De Novo Design: Employing generative models to design novel molecules based on the 2-sulfanylpropanehydrazide scaffold with optimized properties for a specific application.
Structure-Activity Relationship (SAR) Studies: Utilizing machine learning to analyze SAR data from a library of derivatives to identify key structural features responsible for activity.
Expanding Environmental and Catalytic Roles
The functional groups of 2-sulfanylpropanehydrazide also suggest potential applications in environmental remediation and catalysis.
Heavy Metal Sequestration: The thiol group has a high affinity for heavy metal ions. 2-Sulfanylpropanehydrazide could be immobilized on a solid support and used as a sorbent for the removal of toxic metals from wastewater.
Organocatalysis: The nucleophilic nature of the thiol and the presence of the hydrazide moiety could be exploited in the development of novel organocatalysts for various organic transformations.
Corrosion Inhibition: Thiol-containing compounds are known to act as corrosion inhibitors by forming a protective layer on metal surfaces. The potential of 2-sulfanylpropanehydrazide in this area could be investigated.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-sulfanylpropanehydrazide, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves condensation of propanehydrazide with thiol-containing precursors under reflux in solvents like ethanol or dimethyl sulfoxide (DMSO). Key parameters include temperature control (60–80°C) and pH adjustments (neutral to mildly acidic) to enhance selectivity. Characterization is performed via NMR (for structural confirmation), mass spectrometry (for molecular weight verification), and IR spectroscopy (to identify functional groups) . Optimization may employ Design of Experiments (DOE) to evaluate solvent polarity, catalyst efficiency, and reaction time.
Q. How is the purity and stability of 2-sulfanylpropanehydrazide assessed during storage?
- Methodological Answer : Stability studies use accelerated degradation tests under varying temperatures and humidity. Purity is monitored via HPLC with UV detection (λ = 254 nm) or LC-MS. Hydrazide decomposition products (e.g., hydrazine) are quantified using derivatization with benzaldehyde, followed by spectrophotometric analysis at 300 nm . Long-term storage recommendations include inert atmospheres (argon) and low-temperature conditions (-20°C) to prevent oxidation.
Q. What spectroscopic techniques are critical for characterizing 2-sulfanylpropanehydrazide derivatives?
- Methodological Answer :
- 1H/13C NMR : Assigns proton environments and confirms substituent positions (e.g., sulfanyl groups at C2).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns.
- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks in crystalline derivatives .
Advanced Research Questions
Q. How can conflicting bioactivity data for 2-sulfanylpropanehydrazide derivatives be resolved?
- Methodological Answer : Discrepancies may arise from batch-to-batch variability or assay conditions. Mitigation strategies include:
- Batch Reanalysis : Verify purity (>98% by HPLC) and confirm structural integrity via NMR.
- Standardized Assays : Use positive controls (e.g., known enzyme inhibitors) and replicate experiments across multiple cell lines.
- Error Propagation Analysis : Quantify uncertainties in IC50 values using statistical models (e.g., Monte Carlo simulations) .
Q. What strategies optimize the regioselectivity of 2-sulfanylpropanehydrazide in nucleophilic reactions?
- Methodological Answer : Regioselectivity is influenced by steric and electronic effects. Computational tools (e.g., DFT calculations) predict reactive sites, while experimental optimization uses:
- Protecting Groups : Temporarily block competing functional groups (e.g., hydrazide with Boc groups).
- Catalysts : Employ transition metals (e.g., Cu(I)) to direct sulfanyl group activation.
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of thiolate intermediates .
Q. How do substituents on the propanehydrazide backbone influence biological target interactions?
- Methodological Answer : Substituents like chloro, methoxy, or fluorophenyl groups (see and ) modulate lipophilicity and hydrogen-bonding capacity. Advanced studies use:
- Molecular Docking : Screen derivatives against target proteins (e.g., kinases) to predict binding affinities.
- Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics (ka/kd) for structure-activity relationship (SAR) analysis .
Q. What analytical methods detect trace impurities in 2-sulfanylpropanehydrazide batches?
- Methodological Answer : Impurity profiling employs:
- LC-MS/MS : Identifies low-abundance byproducts (e.g., oxidized thiols or hydrazine adducts).
- Headspace GC-MS : Detects volatile degradation products.
- ICP-OES : Quantifies heavy metal residues from catalysts .
Data Presentation Guidelines
- Tables : Include molar extinction coefficients (ε), melting points, and spectroscopic shifts (e.g., δ 2.5 ppm for sulfanyl protons in DMSO-d6).
- Figures : Use reaction schematics with yield percentages and kinetic plots (e.g., time vs. conversion rate).
- Ethical Compliance : Adhere to protocols for handling hydrazine derivatives, including fume hood use and waste disposal per OSHA guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
